

# A Comparative Guide to the NMR Characterization of Azide-PEG-Amido-Boc Linkers

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## Compound of Interest

Compound Name: *Azide-PEG9-amido-C8-Boc*

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This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of **Azide-PEG9-amido-C8-Boc**, a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and its longer-chain analogues. Understanding the precise structural features of these linkers is paramount for the rational design and synthesis of effective targeted protein degraders. This document presents expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data, a detailed experimental protocol for data acquisition, and a workflow for NMR characterization to aid in the unambiguous identification and quality control of these critical reagents.

## Performance Comparison: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data

The following tables summarize the expected chemical shifts ( $\delta$ ) in parts per million (ppm) for **Azide-PEG9-amido-C8-Boc** and two common alternatives, Azide-PEG9-amido-C12-Boc and Azide-PEG9-amido-C16-Boc. These values are based on established chemical shift ranges for the constituent functional groups.

Table 1: Expected  $^1\text{H}$  NMR Chemical Shifts

Functional Group	Azide-PEG9-amido-C8-Boc (ppm)	Azide-PEG9-amido-C12-Boc (ppm)	Azide-PEG9-amido-C16-Boc (ppm)	Multiplicity	Integration
Boc (t-butyl)	~1.44	~1.44	~1.44	s	9H
Alkyl Chain (-CH <sub>2</sub> ) <sub>n</sub> -)	~1.25	~1.26	~1.26	m	8H
Alkyl Chain (β to C=O)	~1.60	~1.60	~1.60	p	2H
Alkyl Chain (α to C=O)	~2.18	~2.18	~2.18	t	2H
Amide NH	~6.5 (broad)	~6.5 (broad)	~6.5 (broad)	s	1H
PEG Chain (-CH <sub>2</sub> CH <sub>2</sub> O-)	~3.64	~3.64	~3.64	s (broad)	~32H
PEG (-CH <sub>2</sub> -N <sub>3</sub> )	~3.38	~3.38	~3.38	t	2H
PEG (-CH <sub>2</sub> -NHCO-)	~3.55	~3.55	~3.55	q	2H

Table 2: Expected <sup>13</sup>C NMR Chemical Shifts

Functional Group	Azide-PEG9-amido-C8-Boc (ppm)	Azide-PEG9-amido-C12-Boc (ppm)	Azide-PEG9-amido-C16-Boc (ppm)
Boc (-C(CH <sub>3</sub> ) <sub>3</sub> )	~28.4	~28.4	~28.4
Boc (-C(CH <sub>3</sub> ) <sub>3</sub> )	~79.5	~79.5	~79.5
Boc (-C=O)	~156.1	~156.1	~156.1
Alkyl Chain (-(CH <sub>2</sub> ) <sub>n</sub> -)	~25.5, ~29.0, ~29.1	~25.5, ~29.1, ~29.3, ~29.5, ~29.6	~25.5, ~29.1, ~29.3, ~29.5, ~29.6, ~29.7
Alkyl Chain (β to C=O)	~36.5	~36.5	~36.5
Alkyl Chain (α to C=O)	~25.7	~25.7	~25.7
Amide (-C=O)	~173.0	~173.0	~173.0
PEG Chain (-CH <sub>2</sub> CH <sub>2</sub> O-)	~70.5, ~70.2, ~69.8	~70.5, ~70.2, ~69.8	~70.5, ~70.2, ~69.8
PEG (-CH <sub>2</sub> -N <sub>3</sub> )	~50.7	~50.7	~50.7
PEG (-CH <sub>2</sub> -NHCO-)	~39.8	~39.8	~39.8

## Experimental Protocols

### NMR Sample Preparation

- **Solvent Selection:** Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl<sub>3</sub>) is a common choice for this type of molecule.
- **Sample Concentration:** Dissolve 5-10 mg of the Azide-PEG-amido-Boc linker in approximately 0.6-0.7 mL of the deuterated solvent.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for <sup>1</sup>H and <sup>13</sup>C NMR, with its signal set to 0.00 ppm.
- **Sample Filtration:** If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

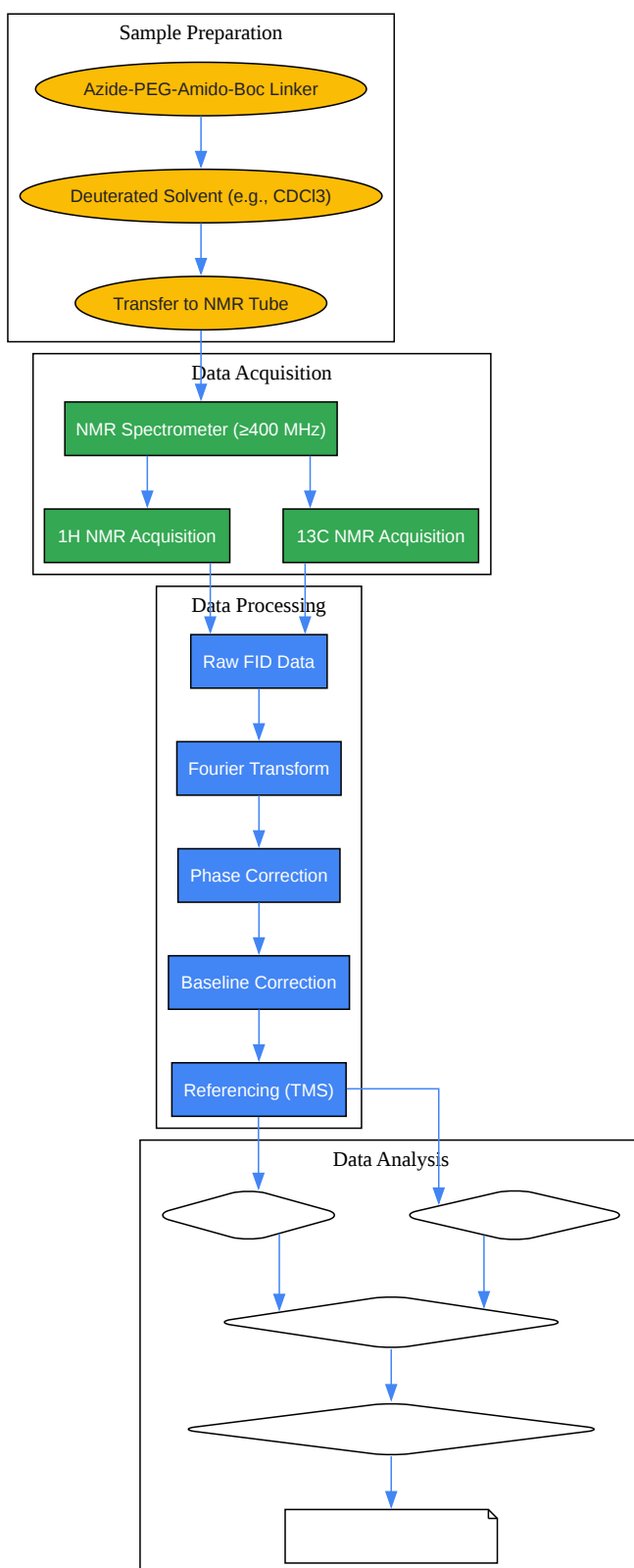
- NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

#### Data Acquisition

- Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
- $^1\text{H}$  NMR Spectroscopy:
  - Pulse Sequence: A standard single-pulse sequence is typically sufficient.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 16-64 scans are generally adequate for achieving a good signal-to-noise ratio.
  - Spectral Width: A spectral width of -2 to 12 ppm is appropriate.
- $^{13}\text{C}$  NMR Spectroscopy:
  - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of  $^{13}\text{C}$ .
  - Spectral Width: A spectral width of 0 to 200 ppm will cover the expected chemical shifts.

## Visualizing the Workflow

The following diagram illustrates the logical workflow for the NMR characterization of Azide-PEG-amido-Boc linkers.



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Caption: Workflow for NMR Characterization of PROTAC Linkers.

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